molecular formula C10H12O3 B1595736 2-Ethoxy-4-methoxybenzaldehyde CAS No. 42924-37-8

2-Ethoxy-4-methoxybenzaldehyde

Cat. No. B1595736
CAS RN: 42924-37-8
M. Wt: 180.2 g/mol
InChI Key: QXAVANUCHWRYFF-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methoxybenzaldehyde is a unique chemical compound with the linear formula C10H12O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 2-alkoxy-5-methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, can be achieved by the direct alkylation of 2-hydroxy-5-methoxybenzaldehyde in refluxing acetone with excess alkyl halides in the presence of anhydrous potassium carbonate .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-methoxybenzaldehyde can be represented by the SMILES string O=CC(C=C1)=C(OCC)C=C1OC . The InChI code for this compound is 1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Ethoxy-4-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 180.2 . The compound is classified under storage class code 11, which denotes combustible solids .

Scientific Research Applications

Vibrational Dynamics and Solid-State Chemistry

2-Ethoxy-4-methoxybenzaldehyde has been explored for its vibrational dynamics in the solid state. Studies using INS spectroscopy and periodic DFT calculations have provided insights into the vibrational modes of this compound and its derivatives, such as 2-methoxybenzaldehyde and 4-methoxybenzaldehyde. These studies have allowed for the assignment of vibrational modes and the derivation of torsional potential barriers for the methyl groups, offering a deeper understanding of the compound's behavior at a molecular level (Ribeiro-Claro et al., 2021).

Catalysis and Oxidation Reactions

Research has also focused on the use of 2-Ethoxy-4-methoxybenzaldehyde derivatives in catalysis. For instance, a complex formed with thiazole-hydrazone ligand and molybdenum(VI) encapsulated in zeolite Y was studied for its role as a reusable catalyst in the oxidation of primary alcohols and hydrocarbons. This innovative approach demonstrated the potential of such compounds in enhancing the efficiency and sustainability of chemical reactions (Ghorbanloo & Alamooti, 2017).

Antimicrobial and Antiaflatoxigenic Properties

The antimicrobial and antiaflatoxigenic properties of 2-Ethoxy-4-methoxybenzaldehyde derivatives have been a subject of interest in scientific research. Studies have found that compounds like HMBA (2-Hydroxy-4-methoxybenzaldehyde), which is structurally similar to 2-Ethoxy-4-methoxybenzaldehyde, exhibit strong antimicrobial activity and the ability to inhibit the growth of Aspergillus flavus, thereby reducing the production of aflatoxin B1. This suggests potential applications in food safety and preservation (Harohally et al., 2017).

Analytical Chemistry and Material Characterization

In analytical chemistry, 2-Ethoxy-4-methoxybenzaldehyde and its derivatives are utilized in the development of sensitive and precise methods for compound detection and quantification. A notable example is the use of HPLC methods for the simultaneous determination of related compounds, showcasing the importance of these substances in enhancing the accuracy and reliability of analytical procedures (Sircar et al., 2007).

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, have potential roles in medicine, agriculture, and industry . They are important precursors for the pharmaceutical industry and for organic synthesis in general . Therefore, up-to-date knowledge is required for further progress in methoxybenzaldehyde research .

properties

IUPAC Name

2-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAVANUCHWRYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343782
Record name 2-Ethoxy-4-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-methoxybenzaldehyde

CAS RN

42924-37-8
Record name 2-Ethoxy-4-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MGS Rao, C Srikantia, MS Iyengar - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… (11) 2-Ethoxy-4-methoxybenzaldehyde was brominated as above, yielding white needles, mp 126-127", identical with the ethylated product of the monobromo-derivative of 2-hydroxy-4-…
Number of citations: 0 pubs.rsc.org
H Terauchi, A Tanitame, K Tada… - Journal of medicinal …, 1997 - ACS Publications
… Crude 5-bromo-2,4-dimethoxybenzyl alcohol and 2-ethoxy-4-methoxybenzyl alcohol were prepared from 5-bromo-2,4-dimethoxybenzaldehyde and 2-ethoxy-4-methoxybenzaldehyde, …
Number of citations: 31 pubs.acs.org
SR Tang, ZM Zong, L Zhou, W Zhao, XB Li, YL Peng… - Renewable Energy, 2010 - Elsevier
Cornstalk was depolymerized in supercritical methanol and ethanol, respectively. The depolymerization products were analyzed with FTIR and GC/MS. The results show that the …
Number of citations: 31 www.sciencedirect.com
C Woo-Jin - Fisheries and Aquatic Sciences, 2001 - researchgate.net
(PAHs) in commercial liquid smokes, this study was conducted to analyze volatile flavor compounds by solvent extraction and/or Purge & Trap method/GC/MSD. A total of 156 Volatile …
Number of citations: 6 www.researchgate.net
JS Lee, YJ Cha
Number of citations: 0

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